2-Tridecanone

Vue d'ensemble

Description

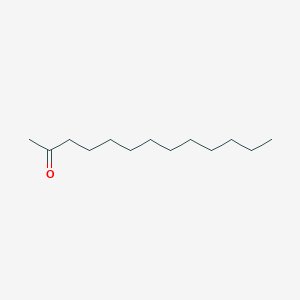

La 2-tridécanone est un composé organique de formule moléculaire C₁₃H₂₆OCe composé se trouve naturellement dans les trichomes glandulaires de certaines plantes, comme les espèces de tomates sauvages, où il joue un rôle dans les mécanismes de défense de la plante .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 2-tridécanone peut être synthétisée par différentes méthodes. Une méthode courante implique l'oxydation du tridécanol à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome. Une autre méthode comprend l'acylation de Friedel-Crafts de l'undécane avec le chlorure d'acétyle en présence d'un catalyseur acide de Lewis comme le chlorure d'aluminium .

Méthodes de production industrielle : Dans un contexte industriel, la 2-tridécanone est généralement produite par l'oxydation du tridécanol. Le processus implique l'utilisation d'oxydants à grande échelle et des conditions de réaction contrôlées pour garantir un rendement et une pureté élevés. La réaction est généralement effectuée dans un réacteur à écoulement continu pour optimiser l'efficacité de la production .

Analyse Des Réactions Chimiques

Types de réactions : La 2-tridécanone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Elle peut être oxydée davantage pour produire des acides carboxyliques.

Réduction : Elle peut être réduite en tridécanol à l'aide de réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Elle peut subir des réactions de substitution nucléophile, où le groupe carbonyle est attaqué par des nucléophiles.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, trioxyde de chrome.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Substitution : Réactifs de Grignard, composés organolithium.

Principaux produits :

Oxydation : Acide tridécanoïque.

Réduction : Tridécanol.

Substitution : Diverses cétones substituées en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

La 2-tridécanone a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Elle est étudiée pour son rôle dans les mécanismes de défense des plantes et ses propriétés insecticides.

Médecine : Des recherches sont en cours sur ses applications thérapeutiques potentielles, notamment son utilisation comme agent antimicrobien.

Industrie : Elle est utilisée dans la formulation de parfums et comme agent aromatisant dans l'industrie alimentaire.

5. Mécanisme d'action

Le mécanisme par lequel la 2-tridécanone exerce ses effets est principalement dû à son interaction avec les membranes biologiques et les enzymes. Dans les plantes, elle agit comme un agent dissuasif pour les herbivores en perturbant leurs comportements d'alimentation et de ponte. Elle y parvient en interférant avec le système nerveux et les enzymes digestives des insectes, ce qui entraîne une diminution de l'alimentation et de la reproduction .

Composés similaires :

2-Undécanone : Une autre méthylcétone présentant des propriétés insecticides similaires.

2-Nonanone : Une méthylcétone à chaîne plus courte présentant une réactivité chimique similaire.

2-Heptanone : Une méthylcétone ayant des applications dans les industries des arômes et des parfums.

Unicité : La 2-tridécanone est unique en raison de sa chaîne carbonée plus longue, qui augmente sa lipophilie et la rend plus efficace comme agent répulsif pour les insectes par rapport aux méthylcétones à chaîne plus courte. Sa présence naturelle dans certaines plantes en fait également un sujet intéressant pour la recherche écologique et agricole .

Applications De Recherche Scientifique

Antibacterial Properties

2-Tridecanone has been identified as an infochemical that influences bacterial behavior, particularly in plant-associated bacteria. Research indicates that it hampers biofilm formation and surface motility in both plant and animal pathogenic bacteria. This action is critical as biofilms are often involved in the infection processes of various pathogens.

- Mechanism of Action : The compound affects the transcription of genes related to iron uptake and stress responses, which are crucial for bacterial survival and virulence. For instance, studies show that this compound reduces iron uptake while inducing stress-related responses in bacteria like Sinorhizobium meliloti .

- Impact on Plant Pathogens : The application of this compound has been shown to protect plants from bacterial infections, thereby enhancing agricultural productivity and reducing reliance on synthetic antibiotics .

Insect Repellent Properties

This compound exhibits significant repellent activity against various arthropods, including ticks and mosquitoes.

- Tick Repellency : In studies, this compound demonstrated up to 87% repellency against Amblyomma americanum ticks at 12 hours post-application. However, its effectiveness diminished over time, indicating a need for further formulation development to enhance longevity .

- Mosquito Repellency : Comparatively, it has been reported to be more effective than other natural repellents like 2-undecanone against mosquitoes, highlighting its potential as a natural alternative for personal protection against vector-borne diseases .

Pest Management in Agriculture

The efficacy of this compound as a biopesticide has been explored in controlling agricultural pests such as Solenopsis invicta (fire ants).

- Field Trials : In field trials, formulations containing this compound achieved up to 100% control of fire ant populations when applied at specific concentrations. This is particularly notable due to the low toxicity of this compound to mammals and its minimal environmental impact .

- Commercial Viability : Given its effectiveness and safety profile, this compound presents a promising alternative to synthetic insecticides, potentially leading to more sustainable pest management practices in agriculture .

Data Summary Table

Case Studies

- Bacterial Behavior Modification : A study conducted on Sinorhizobium meliloti showed that treatment with this compound significantly altered gene expression related to iron metabolism and stress responses, leading to impaired root colonization and reduced nodulation on alfalfa plants .

- Tick Repellency Trials : Bioassays demonstrated that this compound provided substantial protection against tick bites for several hours post-application, suggesting its potential use in personal protective formulations .

- Fire Ant Control Trials : Field trials indicated that formulations containing this compound were highly effective against fire ants with no observed phytotoxicity at recommended application rates, supporting its use as a biopesticide .

Mécanisme D'action

The mechanism by which 2-Tridecanone exerts its effects is primarily through its interaction with biological membranes and enzymes. In plants, it acts as a deterrent to herbivores by disrupting their feeding and oviposition behaviors. It achieves this by interfering with the insect’s nervous system and digestive enzymes, leading to reduced feeding and reproduction .

Comparaison Avec Des Composés Similaires

2-Undecanone: Another methyl ketone with similar insecticidal properties.

2-Nonanone: A shorter chain methyl ketone with similar chemical reactivity.

2-Heptanone: A methyl ketone with applications in flavor and fragrance industries.

Uniqueness: 2-Tridecanone is unique due to its longer carbon chain, which enhances its lipophilicity and makes it more effective as an insect deterrent compared to shorter chain methyl ketones. Its natural occurrence in certain plants also makes it an interesting subject for ecological and agricultural research .

Activité Biologique

2-Tridecanone, a medium-chain methyl ketone with the chemical formula , has garnered attention for its diverse biological activities, particularly in the fields of plant protection and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

This compound is characterized by its long carbon chain, which influences its interaction with biological systems. Its structure allows it to function as a natural insecticide while also participating in various biochemical pathways. The compound has been shown to modulate enzymatic activities associated with oxidative stress responses in plants, particularly through the scavenging of hydrogen peroxide (H₂O₂) both intracellularly and extracellularly .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and TEAC tests. Notably, it demonstrated a significant increase in antioxidant activity, with DPPH and TEAC values rising by 72% at higher concentrations. However, a decrease in antioxidant activity was observed at certain doses, indicating a complex dose-response relationship .

Table 1: Antioxidant Activity of this compound

| Concentration (µL L⁻¹) | DPPH (%) Increase | TEAC (%) Increase |

|---|---|---|

| 125 | 50 | 60 |

| 375 | 65 | 70 |

| 500 | 72 | 72 |

Enzymatic Modulation

Research indicates that this compound influences several key enzymes involved in the plant's defense mechanisms:

- Peroxidase (POX) : Increased activity was noted in seedlings exposed to varying concentrations of this compound, suggesting its role in H₂O₂ scavenging.

- Superoxide Dismutase (SOD) : A decrease in SOD activity was observed at higher doses, highlighting a nuanced interaction with oxidative stress responses .

Table 2: Enzymatic Activity Modulation

| Enzyme Type | Control Activity (%) | Activity with this compound (%) |

|---|---|---|

| POX | 100 | 125 (25% increase) |

| SOD | 100 | 500 (39% decrease) |

Effects on Plant-Bacteria Interactions

This compound has also been implicated in altering bacterial behaviors that affect plant health. In studies involving Sinorhizobium meliloti, the compound was found to disrupt biofilm formation and surface motility, which are critical for bacterial colonization and symbiosis with plants . This suggests that while it serves as a protective agent for plants against herbivores and pathogens, it may also hinder beneficial microbial interactions.

Case Studies

- Insecticidal Properties : A study evaluated the effects of this compound on stored product insects. The compound showed significant mortality rates in various insect species, confirming its potential as a natural pesticide .

- Immunomodulatory Effects : Research involving Glycyrrhiza uralensis demonstrated that polysaccharides extracted from this plant could enhance the immunomodulatory effects of compounds like this compound, suggesting synergistic effects when used in herbal formulations .

Propriétés

IUPAC Name |

tridecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIFVRUOHKNECG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Record name | 2-TRIDECANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022070 | |

| Record name | 2-Tridecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-tridecanone is a white crystalline solid. (NTP, 1992), White solid; [CAMEO] Light yellow crystalline solid; [Aldrich MSDS], Solid, white to waxy mass or crystalline leaves with a milky, herbaceous, slightly spicy odour | |

| Record name | 2-TRIDECANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Tridecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Tridecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Tridecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/58/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

505 °F at 760 mmHg (NTP, 1992), 134.00 °C. @ 10.00 mm Hg | |

| Record name | 2-TRIDECANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Tridecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

225 °F (NTP, 1992) | |

| Record name | 2-TRIDECANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), soluble in alcohol, propylene glycol and oils; insoluble in water | |

| Record name | 2-TRIDECANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Tridecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/58/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8217 at 86 °F (NTP, 1992) - Less dense than water; will float, 0.817-0.823 | |

| Record name | 2-TRIDECANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Tridecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/58/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1 mmHg at 188.2 °F ; 20 mmHg at 298.0 °F (NTP, 1992) | |

| Record name | 2-TRIDECANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

593-08-8 | |

| Record name | 2-TRIDECANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Tridecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Tridecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-TRIDECANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Tridecanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Tridecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TRIDECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q35VHX26K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Tridecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86.1 °F (NTP, 1992), 29 °C | |

| Record name | 2-TRIDECANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Tridecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.